Cas no 2567496-17-5 (9-Bromo-1-chlorononan-2-one)

9-Bromo-1-chlorononan-2-one structure
9-Bromo-1-chlorononan-2-one structure
商品名:9-Bromo-1-chlorononan-2-one
CAS番号:2567496-17-5
MF:C9H16BrClO
メガワット:255.579741477966
MDL:MFCD32879018
CID:5656782
PubChem ID:154814403

9-Bromo-1-chlorononan-2-one 化学的及び物理的性質

名前と識別子

    • 2567496-17-5
    • 9-Bromo-1-chlorononan-2-one
    • EN300-27192817
    • MDL: MFCD32879018
    • インチ: 1S/C9H16BrClO/c10-7-5-3-1-2-4-6-9(12)8-11/h1-8H2
    • InChIKey: QDRVWDGFVQUXFG-UHFFFAOYSA-N
    • ほほえんだ: BrCCCCCCCC(CCl)=O

計算された属性

  • せいみつぶんしりょう: 254.00731g/mol
  • どういたいしつりょう: 254.00731g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 8
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

9-Bromo-1-chlorononan-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27192817-0.5g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
0.5g
$636.0 2025-03-20
Enamine
EN300-27192817-5.0g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
5.0g
$2360.0 2025-03-20
Enamine
EN300-27192817-5g
9-bromo-1-chlorononan-2-one
2567496-17-5 95%
5g
$2360.0 2023-09-10
1PlusChem
1P028CR2-1g
9-bromo-1-chlorononan-2-one
2567496-17-5 95%
1g
$1067.00 2024-05-20
Aaron
AR028CZE-100mg
9-bromo-1-chlorononan-2-one
2567496-17-5 95%
100mg
$413.00 2025-02-16
Enamine
EN300-27192817-0.05g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
0.05g
$188.0 2025-03-20
Enamine
EN300-27192817-0.1g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
0.1g
$282.0 2025-03-20
Enamine
EN300-27192817-0.25g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
0.25g
$403.0 2025-03-20
Enamine
EN300-27192817-10.0g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
10.0g
$3500.0 2025-03-20
Enamine
EN300-27192817-1.0g
9-bromo-1-chlorononan-2-one
2567496-17-5 95.0%
1.0g
$813.0 2025-03-20

9-Bromo-1-chlorononan-2-one 関連文献

9-Bromo-1-chlorononan-2-oneに関する追加情報

Research Brief on 9-Bromo-1-chlorononan-2-one (CAS: 2567496-17-5): Recent Advances and Applications in Chemical Biology and Medicine

9-Bromo-1-chlorononan-2-one (CAS: 2567496-17-5) is a halogenated ketone compound that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile synthetic intermediate and its bioactive properties. This research brief consolidates the latest findings on this compound, focusing on its synthesis, mechanistic insights, and emerging applications in drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 9-Bromo-1-chlorononan-2-one as a key precursor in the synthesis of novel β-lactamase inhibitors. The compound's reactive halogen and carbonyl groups enable efficient ring-closure reactions, yielding structurally diverse β-lactam analogs with enhanced inhibitory activity against multidrug-resistant bacterial strains. Molecular docking simulations revealed that derivatives of this compound exhibit strong binding affinity to the active site of class A and D β-lactamases.

In cancer research, a team at the Scripps Research Institute reported in ACS Chemical Biology (2024) that 9-Bromo-1-chlorononan-2-one derivatives show promising selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines. The lead compound from this series, designated as SRI-2567496, demonstrated potent inhibition of the PI3K/AKT/mTOR pathway while showing minimal toxicity to normal mammary epithelial cells. The study highlighted the compound's unique ability to form covalent bonds with cysteine residues in the ATP-binding pocket of PI3Kδ.

Recent advances in synthetic methodology have improved the production efficiency of 9-Bromo-1-chlorononan-2-one. A 2024 Organic Process Research & Development paper described a continuous-flow protocol that achieves 85% yield with significantly reduced reaction times (15 minutes vs. 8 hours in batch processes). This technological innovation addresses previous challenges in scaling up production while maintaining high purity (>99.5% by HPLC), making the compound more accessible for pharmaceutical development.

Pharmacokinetic studies published in Xenobiotica (2023) have provided important insights into the metabolic fate of 9-Bromo-1-chlorononan-2-one derivatives. The compound undergoes rapid hepatic conjugation with glutathione, suggesting potential for prodrug development. Researchers have successfully designed analogs with improved metabolic stability by replacing the labile bromine atom with more stable leaving groups, while retaining the desired biological activity.

Looking forward, 9-Bromo-1-chlorononan-2-one represents a promising scaffold for the development of new therapeutic agents. Current research directions include exploring its application in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitor libraries. The compound's unique chemical properties and demonstrated biological activities position it as a valuable tool for chemical biology research and drug discovery efforts in multiple disease areas.

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